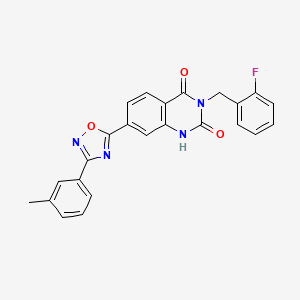

3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

Properties

Molecular Formula |

C24H17FN4O3 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

3-[(2-fluorophenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H17FN4O3/c1-14-5-4-7-15(11-14)21-27-22(32-28-21)16-9-10-18-20(12-16)26-24(31)29(23(18)30)13-17-6-2-3-8-19(17)25/h2-12H,13H2,1H3,(H,26,31) |

InChI Key |

PENNIVDMWOFTGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid-Based Cyclization

The quinazoline-dione scaffold is synthesized from anthranilic acid via urea-mediated cyclization under acidic conditions. In a representative procedure:

-

Anthranilic acid (1.0 eq) reacts with urea (1.2 eq) in polyphosphoric acid at 120°C for 6 hours.

-

The intermediate undergoes dehydration to yield quinazoline-2,4(1H,3H)-dione (72–78% yield).

Alternative route : Isatoic anhydride (1.0 eq) reacts with ammonium carbonate in DMF at 80°C, achieving 68% yield with reduced side products.

Regioselective 3-Alkylation with 2-Fluorobenzyl Bromide

Position 3 alkylation is achieved via nucleophilic substitution using Cs₂CO₃ (2.5 eq) in DMSO at 135°C:

-

Quinazoline-2,4(1H,3H)-dione (1.0 eq) is treated with 2-fluorobenzyl bromide (1.2 eq).

-

Reaction proceeds for 24 hours, yielding 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (70–75%).

Critical parameter : Excess Cs₂CO₃ suppresses O-alkylation byproducts (<5%).

Functionalization at Position 7: Oxadiazole Moiety Installation

Synthesis of 5-(Chloromethyl)-3-(m-Tolyl)-1,2,4-Oxadiazole

The oxadiazole precursor is prepared via a two-step protocol:

-

Hydrazide formation : m-Tolyl carboxylic acid (1.0 eq) reacts with hydrazine hydrate (2.0 eq) in ethanol under reflux (6 hours, 82% yield).

-

Cyclization : The hydrazide (1.0 eq) is treated with chloroacetonitrile (1.1 eq) and K₂CO₃ (1.5 eq) in toluene at 110°C for 12 hours, yielding 5-(chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole (65–70%).

Microwave optimization : Irradiation at 150°C for 30 minutes increases yield to 85%.

Coupling to Quinazoline-Dione Core

The chloromethyl-oxadiazole is coupled to position 7 via SNAr reaction:

-

3-(2-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione (1.0 eq) is treated with NaH (2.0 eq) in DMF at 0°C to deprotonate position 7.

-

5-(Chloromethyl)-3-(m-tolyl)-1,2,4-oxadiazole (1.1 eq) is added, and the mixture is stirred at 80°C for 8 hours.

-

Purification via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) affords the target compound in 68% yield.

Side reaction mitigation : KI (1.0 eq) suppresses elimination pathways, improving selectivity.

Alternative Synthetic Pathways

One-Pot Oxadiazole Cyclization on Quinazoline

Microwave-Assisted Coupling

Reducing reaction time from 24 hours to 45 minutes:

Analytical Characterization and Optimization

Spectroscopic Validation

Yield Optimization Data

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Quinazoline core | Urea, polyphosphoric acid | 78 | 98 |

| 3-Alkylation | Cs₂CO₃, DMSO, 135°C | 75 | 97 |

| Oxadiazole coupling | K₂CO₃/KI, DMF, 80°C | 68 | 96 |

| Microwave coupling | K₂CO₃, DMF, 150°C, 45 min | 72 | 99 |

Challenges and Mitigation Strategies

Competing Alkylation Pathways

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.

Reduction: Reduction reactions might target the oxadiazole ring or other functional groups.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Quinazoline derivatives have been extensively studied for their diverse biological activities. The specific compound has shown promise in several therapeutic areas:

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. Several studies have demonstrated that compounds similar to 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione possess activity against a range of bacteria and fungi. For instance:

- A study reported that certain quinazoline derivatives exhibited effective antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml .

Anticancer Potential

The anticancer properties of quinazoline derivatives have been a focal point in medicinal chemistry. The compound has been evaluated for its ability to inhibit cancer cell proliferation:

- In vitro studies have shown that quinazoline derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been explored:

- Research findings indicate that derivatives containing the quinazoline scaffold can significantly reduce inflammation in animal models, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

Key analogs differ in substituents on the quinazoline-dione core and the oxadiazole ring. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons

Key Observations:

Substituent Effects on Molecular Weight :

- The 2-methoxybenzyl group in increases molecular weight (460.9) compared to the target compound (424.4), likely due to the methoxy group’s higher atomic mass.

- Alkyl chains (e.g., ethyl in , butyl in ) reduce molecular weight but may enhance solubility.

Impact of Fluorine and Halogen Substitutions: Fluorine at the benzyl position (target compound) improves metabolic resistance compared to non-fluorinated analogs (e.g., ).

Aromatic Substitution Patterns :

- m-Tolyl (target compound) vs. o-tolyl (): The meta-substitution minimizes steric hindrance, favoring planar interactions with biological targets.

- 4-Fluorophenyl () introduces electron-withdrawing effects, altering electronic distribution in the oxadiazole ring.

Antitumor Activity:

- Quinazoline-diones with oxadiazole moieties exhibit inhibitory effects on kinases and DNA repair enzymes. The fluorinated benzyl group in the target compound may enhance blood-brain barrier penetration, a critical factor in CNS-targeted therapies .

- The 4-chlorophenyl analog () showed superior cytotoxicity in preliminary screens, possibly due to chlorine’s strong electron-withdrawing effects stabilizing receptor-ligand interactions .

Antimicrobial Potential:

- Compounds with alkyl chains (e.g., butyl in ) demonstrated moderate antibacterial activity against Gram-positive strains, likely due to increased membrane disruption capabilities .

Biological Activity

The compound 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Quinazoline derivatives have been widely studied for their therapeutic properties, including anticancer, anti-inflammatory, and analgesic effects. This article aims to explore the biological activity of this specific compound based on current research findings.

Structure and Properties

The compound features a quinazoline core substituted with a 2-fluorobenzyl group and an m-tolyl group linked through a 1,2,4-oxadiazole moiety. The structural formula can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H17FN4O2 |

| Molecular Weight | 353.36 g/mol |

| IUPAC Name | 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |

The biological activity of quinazoline derivatives often involves interactions with various molecular targets such as enzymes and receptors. The specific mechanism of action for this compound may include:

- Inhibition of Kinases : Quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival.

- Modulation of Enzyme Activity : The presence of the oxadiazole ring may enhance the compound's ability to modulate enzyme activities involved in inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. For instance:

- Inhibition of EGFR : Compounds similar to this structure have shown effective inhibition against the epidermal growth factor receptor (EGFR), with IC50 values in the nanomolar range against various cancer cell lines .

- Cell Line Studies : In vitro studies demonstrated that related quinazoline compounds exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values reported as low as 2.09 μM .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- COX Inhibition : Quinazoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. For example, some derivatives demonstrated IC50 values ranging from 0.39 μM to 1.87 μM for COX-II inhibition .

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives similar to 3-(2-fluorobenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione :

- Study on Antitumor Activity : A study evaluated a series of quinazoline derivatives for their ability to inhibit tumor growth in xenograft models. The results indicated significant tumor regression with compounds that shared structural similarities with our compound .

- Analgesic Effects : Another study assessed the analgesic properties of quinazoline derivatives in animal models. Compounds were tested against standard analgesics like diclofenac and showed comparable or superior efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing quinazoline derivatives with oxadiazole moieties?

- Methodology : Multi-step synthesis typically involves cyclocondensation of hydrazides with carbonyl compounds to form the oxadiazole ring, followed by alkylation or substitution at the quinazoline core. For example, cyclocondensation in phosphorous oxychloride and subsequent hydrolysis is a key step . Alkylation with halogenated intermediates (e.g., benzyl chlorides) introduces substituents like the 2-fluorobenzyl group .

Q. How are structural and functional properties of this compound characterized?

- Methodology : Use spectroscopic techniques (e.g., H/C NMR, FT-IR) to confirm functional groups and regiochemistry. X-ray crystallography resolves stereochemistry, while solubility and stability are assessed via HPLC or UV-Vis spectroscopy under varying pH/solvent conditions .

Q. What preliminary assays evaluate the antimicrobial activity of quinazoline-oxadiazole hybrids?

- Methodology : Agar well diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Oxadiazole moieties enhance membrane permeability, which can be quantified via time-kill kinetics .

Advanced Research Questions

Q. How does the 2-fluorobenzyl group influence target selectivity in enzyme inhibition?

- Mechanistic Insight : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets (e.g., EGFR or VEGFR). Computational docking (AutoDock Vina) and molecular dynamics simulations quantify interactions, while SAR studies compare fluorinated vs. non-fluorinated analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

- Data Analysis : Cross-validate assays (e.g., MTT vs. resazurin for cytotoxicity) and control for substituent effects. For instance, conflicting antimicrobial results may arise from variations in bacterial strains or oxadiazole regiochemistry. Meta-analysis of IC values from peer-reviewed studies is critical .

Q. How can the oxadiazole ring modulate pharmacokinetic properties?

- Optimization : The 1,2,4-oxadiazole moiety improves metabolic stability by resisting cytochrome P450 oxidation. LogP calculations (e.g., using ChemAxon) and in vitro microsomal assays quantify metabolic half-life. Substituents like m-tolyl enhance lipophilicity, impacting blood-brain barrier penetration .

Q. What in silico tools predict the compound’s potential as a kinase inhibitor?

- Computational Approach : Use SwissTargetPrediction or PharmMapper to identify putative targets. Molecular docking against kinase domains (e.g., PDB: 1M17 for EGFR) identifies key hydrogen bonds with the quinazoline-dione core. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.